

YMRF-NH2: A Technical Guide to its Mechanism of Action in Invertebrates

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For Researchers, Scientists, and Drug Development Professionals

Abstract

YMRF-NH2 is a member of the FMRFamide-related peptide (FaRP) family, a diverse group of neuropeptides that play crucial roles in the regulation of various physiological processes in invertebrates. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of YMRF-NH2 and its analogs in invertebrates. It details their interaction with G-protein coupled receptors, the subsequent signaling cascades, and their physiological effects, with a focus on cardiovascular and muscle modulation. This document synthesizes available quantitative data, outlines detailed experimental protocols for studying these peptides, and provides visual representations of their signaling pathways to facilitate further research and drug development efforts targeting these systems.

Introduction

FMRFamide-related peptides (FaRPs) are a large and functionally diverse family of neuropeptides characterized by a C-terminal -RxRF-NH2 motif, where 'x' can be a variable amino acid. Since the initial discovery of FMRFamide from the clam Macrocallista nimbosa, numerous FaRPs, including **YMRF-NH2**, have been identified across a wide range of invertebrate phyla.[1][2] These peptides act as neurotransmitters, neuromodulators, and neurohormones to control a plethora of physiological functions, including cardiovascular activity, muscle contractility, feeding behavior, and reproduction.[1][3] Understanding the



mechanism of action of specific FaRPs like **YMRF-NH2** is critical for fundamental neurobiology and for the development of novel pesticides or therapeutic agents.

Receptor Binding and Activation

YMRF-NH2 and other FaRPs exert their effects by binding to and activating specific G-protein coupled receptors (GPCRs).[3] The interaction between the peptide ligand and its receptor is highly specific, determined by the amino acid sequence of the peptide and the structure of the receptor's binding pocket.

While specific binding data for **YMRF-NH2** is limited, studies on related FaRPs provide insights into their receptor pharmacology. The affinity of these peptides for their receptors can be quantified using radioligand binding assays.

Quantitative Data on FaRP Receptor Interactions

The following table summarizes quantitative data for the effects of representative FMRFamiderelated peptides on invertebrate preparations. It is important to note that these are for peptides structurally related to **YMRF-NH2** and serve as a guide for expected potencies.



Peptide	Preparation	Effect	Parameter	Value
Neuropeptide F (NPF)	Invertebrate Heart	Arrest of slow phase signal frequency	EC50	1 pM[4]
Neuropeptide F (NPF)	Invertebrate Heart	Decrease in slow phase duration	EC50	0.6 pM[4]
Neuropeptide F (NPF)	Invertebrate Heart	Increase in fast phase duration	EC50	10 nM[4]
Short NPF-1 (sNPF-1)	Invertebrate Heart	Decrease in slow phase signal frequency	EC50	9 nM[4]
Short NPF-1 (sNPF-1)	Invertebrate Heart	Decrease in slow phase duration	EC50	~50 nM[4]
LFRFa peptides	Hdh-sNPFR- expressing HEK293 cells	Inhibition of forskolin- stimulated cAMP accumulation	-	-[5]

Signaling Pathways

Upon binding of **YMRF-NH2** or a related peptide, the activated GPCR initiates intracellular signaling cascades through the activation of heterotrimeric G-proteins. The specific downstream signaling pathway is dependent on the type of G-protein α -subunit (e.g., G α s, G α i/o, G α q/11) coupled to the receptor.

Studies on FaRPs in molluscs and insects have revealed several potential signaling pathways:

Inhibition of Adenylyl Cyclase (via Gαi/o): Some FaRP receptors, such as the sNPF receptor
in the Pacific abalone, are coupled to Gαi proteins.[5] Activation of these receptors leads to
the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP)
levels.[5] This pathway is implicated in the regulation of processes like food intake and
reproduction.[5]



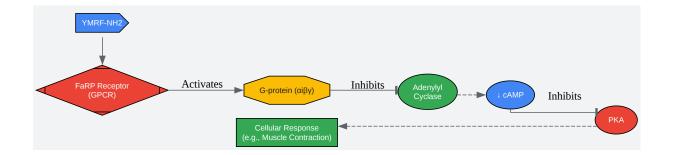




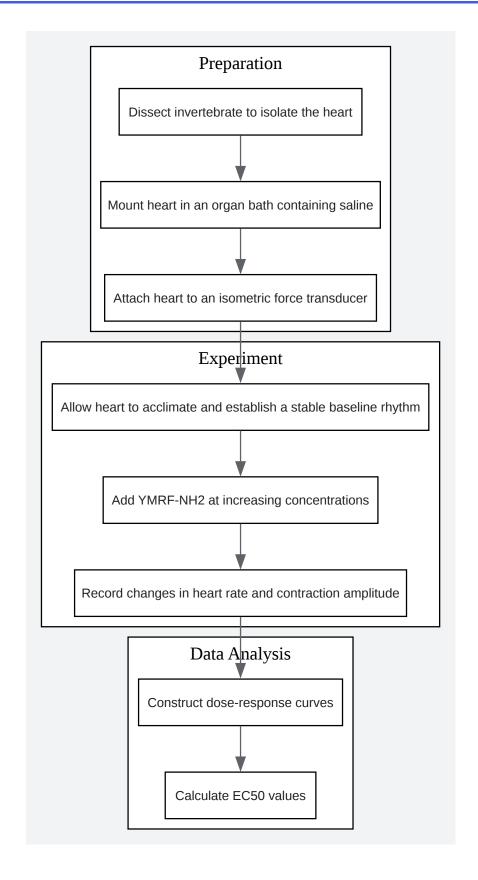
 Modulation of Ion Channels: FaRPs can directly modulate the activity of ion channels, leading to changes in membrane potential and cellular excitability. In the snail Helix aspersa, different FaRPs have been shown to cause a slow increase in K+ conductance, a fast increase in K+ conductance, an increase in Na+ conductance, or a decrease in K+ conductance, suggesting effects on multiple ion channel types.[6]

The following diagram illustrates a representative signaling pathway for a **YMRF-NH2**-like peptide coupled to a Gai protein.









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